7,11-Dimethyldodec-10-EN-5-OL
Description
Contextualization within Branched Unsaturated Alcohols and Terpenoid Scaffolds
7,11-Dimethyldodec-10-en-5-ol is classified as a branched, unsaturated alcohol. Its structure is defined by a twelve-carbon backbone (dodecane), indicating it is a higher-order alcohol. The presence of methyl groups at positions 7 and 11 introduces branching, a common feature in many biologically active molecules. The "-en-" designation at position 10 signifies a carbon-carbon double bond, making it an unsaturated compound, while the "-ol" at position 5 indicates the presence of a hydroxyl (-OH) group, the functional group that defines it as an alcohol. ksu.edu.sasips.org.in Alcohols are categorized as primary, secondary, or tertiary based on the number of carbon atoms attached to the hydroxyl-bearing carbon. ksu.edu.sa Given the location of the hydroxyl group at position 5 on the dodecane (B42187) chain, this compound is a secondary alcohol.
The structural features of this compound, specifically its branched, poly-carbon chain, are reminiscent of terpenoid scaffolds. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit. researchgate.net Many terpenoids are hydrocarbons, but some contain additional functional groups and are termed terpenoids. Their biosynthesis involves the joining of isoprene units, often leading to complex, polycyclic structures, but also to acyclic, branched chains. researchgate.netnih.gov The dimethyldodecane framework can be conceptually related to the assembly of isoprene or other branched units, placing it in a category of molecules that are of significant interest in the study of natural products.
Significance in Contemporary Organic Synthesis and Natural Product Chemistry
While specific research on this compound is not widely published, the synthesis of closely related isomers highlights the potential utility of this structural motif in organic synthesis. For instance, the synthesis of (6S,7S)-7,11-Dimethyldodec-10-en-6-ol has been reported. acs.orgacs.org Such syntheses are valuable as they can provide routes to complex molecules that may have applications as pheromones, olfactory compounds, or other semiochemicals. acs.org The ability to selectively construct these branched, unsaturated alcohols allows chemists to explore structure-activity relationships and to produce rare natural products in the laboratory.
The broader class of unsaturated alcohols is pivotal in industrial and pharmaceutical chemistry. researchgate.net They serve as versatile intermediates in a variety of chemical transformations. The double bond and the hydroxyl group can be independently or concertedly manipulated to build molecular complexity. For example, the double bond can undergo addition reactions, while the alcohol can be oxidized to a ketone or an aldehyde, or be used to form esters and ethers. ksu.edu.sa This dual reactivity makes them valuable building blocks in the synthesis of fine chemicals and natural products. The structural similarity to terpenoids also suggests potential biological activity, as terpenoids themselves exhibit a vast range of functions, from acting as antibiotics and antitumor agents to being essential components of hormones and vitamins. researchgate.netnih.gov
Historical Perspective of Dodecane-Based Compounds in Academic Study
The parent hydrocarbon of the title compound, dodecane (C12H26), is a simple n-alkane that has been a subject of scientific interest for many years. wikipedia.org As a component of diesel and jet fuels, its combustion properties have been extensively studied. wikipedia.org In recent times, n-dodecane has gained prominence as a surrogate for kerosene-based fuels in combustion research due to its molecular mass and hydrogen-to-carbon ratio, which better reflect the alkane content of these fuels. wikipedia.org
Beyond its role in fuel science, dodecane and its derivatives are utilized in various other areas of chemical research and industry. It serves as a solvent, a distillation chaser, and a component in scintillator solutions. wikipedia.org In the field of nuclear chemistry, it is used as a diluent for tributyl phosphate (B84403) (TBP) in the reprocessing of nuclear fuels. wikipedia.org
A particularly noteworthy recent development in the study of dodecane-based compounds has been their detection on Mars by the Curiosity rover. techexplorist.comnasa.gov The discovery of dodecane, along with other long-chain organic molecules like decane (B31447) and undecane, in Martian rock samples suggests that the organic chemistry on Mars may have been more complex than previously understood. techexplorist.comnasa.gov While the origin of these molecules is still under investigation, their presence has significant implications for the search for biosignatures and understanding the potential for past life on the planet.
Data Tables
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C14H28O |
| Molecular Weight | 212.38 g/mol |
| Structure | Branched Unsaturated Secondary Alcohol |
Table 2: Related Dodecane Derivatives and Their Context
| Compound Name | CAS Number | Molecular Formula | Key Research Area/Significance |
| (6S,7S)-7,11-Dimethyldodec-10-en-6-ol | Not Available | C14H28O | Synthetic intermediate acs.orgacs.org |
| 5-Hydroxy-7,11-dimethyldodec-10-en-3-one | 68922-12-3 | C14H26O2 | Fragrance ingredient nih.govperflavory.com |
| n-Dodecane | 112-40-3 | C12H26 | Jet fuel surrogate, solvent, detected on Mars wikipedia.orgtechexplorist.com |
Structure
3D Structure
Properties
CAS No. |
73968-78-2 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
7,11-dimethyldodec-10-en-5-ol |
InChI |
InChI=1S/C14H28O/c1-5-6-10-14(15)11-13(4)9-7-8-12(2)3/h8,13-15H,5-7,9-11H2,1-4H3 |
InChI Key |
HNVIVVJLTLGXNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C)CCC=C(C)C)O |
Origin of Product |
United States |
Structural Characterization and Stereochemical Analysis of 7,11 Dimethyldodec 10 En 5 Ol
Advanced Spectroscopic Methodologies for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 7,11-Dimethyldodec-10-en-5-ol, a comprehensive set of NMR experiments would be required to assign the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals would include those for the vinyl protons on the C10-C11 double bond, the proton on the carbon bearing the hydroxyl group (C5), the methyl groups at C7 and C11, and the various methylene (B1212753) and methine protons along the dodecanol (B89629) backbone. The splitting patterns (multiplicity) of these signals would reveal the number of adjacent protons, helping to piece together the carbon skeleton.
¹³C NMR Spectroscopy: This experiment would determine the number of non-equivalent carbon atoms in the molecule. Distinct signals would be expected for the two carbons of the double bond, the carbon attached to the hydroxyl group, the two methyl carbons, and the remaining carbons of the aliphatic chain. The chemical shifts of these signals would be indicative of their electronic environment.
2D NMR Techniques: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms. HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for confirming the connectivity of the entire molecule.
Hypothetical ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| H10 | ~5.1-5.3 | d (doublet) or dd (doublet of doublets) |
| H11 | ~4.9-5.1 | m (multiplet) |
| H5 | ~3.5-3.8 | m (multiplet) |
| CH₃ (on C11) | ~1.6-1.7 | s (singlet) or d (doublet) |
Hypothetical ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C10 | ~120-140 |
| C11 | ~120-140 |
| C5 | ~65-75 |
| CH₃ (on C11) | ~15-25 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the elemental composition. For this compound, with a molecular formula of C₁₄H₂₈O, the expected exact mass would be calculated and compared to the experimentally determined value. This validation is a fundamental step in confirming the identity of the synthesized or isolated compound.
Determination of Stereoisomeric Forms and Absolute Configuration
The structure of this compound contains multiple chiral centers, meaning it can exist in various stereoisomeric forms (enantiomers and diastereomers). Determining the specific three-dimensional arrangement of atoms, or the absolute configuration, is a significant challenge that requires specialized analytical techniques.
Chiral Synthesis Approaches for Stereochemical Assignment
One of the most definitive methods for assigning stereochemistry is through stereoselective synthesis. By starting with a chiral precursor of known absolute configuration and employing reactions that proceed with a predictable stereochemical outcome, a specific stereoisomer of the target molecule can be synthesized. The properties of the synthesized isomer can then be compared to those of the unknown sample to determine its absolute configuration. For this compound, this would involve the use of chiral building blocks and stereoselective reactions to control the configuration at the chiral centers (C5 and C7).
Spectroscopic Techniques for Stereochemical Elucidation (e.g., Nuclear Overhauser Effect (NOE) Spectroscopy)
The Nuclear Overhauser Effect (NOE) is an NMR technique that can provide information about the spatial proximity of atoms within a molecule. By irradiating a specific proton, an enhancement of the signal of nearby protons (typically within 5 Å) can be observed. In the context of this compound, NOE experiments could help to determine the relative stereochemistry of the substituents around the chiral centers by observing which protons are close to each other in space. This information is particularly valuable for distinguishing between different diastereomers.
Analysis of Chiral Centers within the Dodecanol Framework
The dodecanol framework of this compound contains two stereocenters at positions C5 and C7. This gives rise to a possibility of four stereoisomers: (5R, 7R), (5S, 7S), (5R, 7S), and (5S, 7R). The (5R, 7R) and (5S, 7S) isomers are a pair of enantiomers, as are the (5R, 7S) and (5S, 7R) isomers. The relationship between, for example, the (5R, 7R) and (5R, 7S) isomers is diastereomeric.
To separate and identify these stereoisomers, chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase, would be employed. These methods can separate enantiomers, allowing for their individual characterization. The absolute configuration of the separated isomers could then be determined by comparison with authentic standards synthesized via chiral routes or by using chiroptical methods like Circular Dichroism (CD) spectroscopy in conjunction with theoretical calculations.
Synthetic Pathways and Methodologies for 7,11 Dimethyldodec 10 En 5 Ol
Retrosynthetic Analysis and Strategic Disconnections of the Dodecenol Skeleton
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. airitilibrary.com For 7,11-Dimethyldodec-10-en-5-ol, several strategic disconnections can be proposed to simplify its complex structure.
Key strategic disconnections for the dodecenol skeleton are:
C5-C6 Bond Disconnection: This is a primary disconnection point, breaking the molecule into two fragments of manageable size. This disconnection simplifies the target molecule into a five-carbon synthon containing the hydroxyl group (or a precursor) and a seven-carbon fragment. This approach is logical as the C-C bond adjacent to the alcohol can be readily formed using standard organometallic reactions.
C10=C11 Double Bond Disconnection: The alkene functionality is another prime site for disconnection. This suggests that the double bond can be formed using an olefination reaction, such as the Wittig reaction or the Julia-Kocienski olefination. This breaks the molecule into a larger carbonyl-containing fragment and a smaller phosphorus ylide or sulfone fragment.
C-X Disconnections within Fragments: After the primary disconnections, further analysis of the resulting fragments reveals bonds to heteroatoms (C-O, C-Br) as logical points for disconnection, leading back to simpler aldehydes, ketones, and alkyl halides. bham.ac.uk
These disconnections pave the way for a convergent synthesis, where different parts of the molecule are prepared separately before being combined.
Asymmetric Synthesis Strategies for Enantioselective Production
The carbon atom at position 5, bonded to the hydroxyl group, is a chiral center. Therefore, enantioselective synthesis is crucial for producing a single enantiomer of this compound. This can be achieved through methods like chiral auxiliary-mediated transformations or asymmetric catalysis.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a specific stereoisomer. wikipedia.org The auxiliary is removed after the desired stereocenter has been established and can often be recovered for reuse. wikipedia.org
For the synthesis of this compound, an Evans oxazolidinone auxiliary could be employed. The general process would be:
Attachment: A carboxylic acid precursor of one of the fragments is attached to the chiral auxiliary, forming an imide.
Diastereoselective Reaction: The chiral auxiliary then directs a subsequent reaction, such as an alkylation or an aldol (B89426) reaction, to occur on one face of the molecule, leading to a high diastereomeric excess. researchgate.net
Cleavage: The auxiliary is cleaved from the product, yielding the enantiomerically enriched target fragment, which is then carried forward in the synthesis.
This method provides a reliable way to control the absolute stereochemistry of the C5 alcohol.
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more atom-economical approach compared to using stoichiometric chiral auxiliaries.
Possible asymmetric catalytic strategies include:
Asymmetric Reduction: A precursor ketone, 7,11-dimethyldodec-10-en-5-one, could be reduced to the target alcohol using a chiral catalyst. Catalytic systems like those based on ruthenium-chiral phosphine (B1218219) complexes (e.g., Noyori hydrogenation) are highly effective for the enantioselective reduction of ketones to alcohols.
Asymmetric Addition: A catalytic asymmetric addition of an organometallic reagent to an aldehyde precursor would establish the chiral center at C5 directly. For example, the asymmetric addition of a zinc or magnesium-based nucleophile to an aldehyde in the presence of a chiral ligand could achieve this transformation. chemrxiv.org
Linear and Convergent Synthesis Approaches
The construction of the carbon skeleton can be approached in two main ways: linearly or convergently.
Organometallic reagents are essential for forming the C-C bonds in the molecular skeleton.
Grignard Reagents: Grignard reagents (R-MgX) are powerful nucleophiles used to form carbon-carbon bonds. wikipedia.org In a convergent synthesis of the target molecule, a Grignard reagent derived from the C6-C12 fragment could be added to a C1-C5 aldehyde. This reaction would form the C5-C6 bond and simultaneously generate the alcohol at the C5 position. researchgate.net
Organocuprate Chemistry: Lithium diorganocuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents. masterorganicchemistry.com They are particularly effective in reactions like epoxide opening and conjugate addition. chemistrysteps.comchem-station.com For instance, an organocuprate could be used to open a C4-C5 epoxide, forming the C5-C6 bond with excellent regioselectivity at the less hindered carbon of the epoxide. This method offers an alternative to the Grignard addition to an aldehyde. wikipedia.org
| Reagent Type | Typical Reaction | Application in Synthesis of this compound |
| Grignard Reagent | Nucleophilic addition to carbonyls | Addition of a C7 Grignard to a C5 aldehyde to form the C5-C6 bond and C5-OH. |
| Organocuprate | Epoxide opening, Conjugate addition | Opening of a C4-C5 epoxide with a C7 organocuprate to form the C5-C6 bond. |
Olefination reactions are crucial for the construction of the C=C double bond.
Wittig Reaction: The Wittig reaction uses a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. wikipedia.orglibretexts.org The stereochemical outcome depends on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org To form the C10-C11 double bond, a C10-ylide could be reacted with acetone.
Julia-Kocienski Olefination: This is a modified version of the Julia olefination that provides excellent stereoselectivity for the formation of (E)-alkenes. organic-chemistry.org The reaction involves the coupling of a heteroaryl sulfone (often a 1-phenyl-1H-tetrazol-5-yl or PT-sulfone) with an aldehyde. wikipedia.orgresearchgate.net This method is highly reliable for creating trans-disubstituted double bonds and would be a superior choice for controlling the stereochemistry of the C10 double bond in the target molecule. alfa-chemistry.comtcichemicals.com
| Olefination Reaction | Key Reagents | Typical Selectivity | Relevance to Target Molecule |
| Wittig Reaction | Phosphonium ylide + Aldehyde/Ketone | (Z) for non-stabilized ylides, (E) for stabilized ylides | Can form the C10=C11 bond, but controlling E/Z selectivity can be challenging. |
| Julia-Kocienski | Heteroaryl sulfone + Aldehyde | High (E)-selectivity | Ideal for constructing the C10=C11 (E)-alkene with high stereochemical control. |
Chemoselective Reduction and Functional Group Interconversions at the Alcohol Moiety
The hydroxyl group at the C-5 position of this compound is a key functional handle that can be introduced via chemoselective reduction of a corresponding ketone precursor, or it can be further manipulated through functional group interconversions.
A plausible synthetic route involves the preparation of the α,β-unsaturated ketone, 7,11-dimethyldodec-10-en-5-one, followed by a selective 1,2-reduction to yield the allylic alcohol. The Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt such as cerium(III) chloride in methanol (B129727), is a premier method for achieving such a transformation with high chemoselectivity. wikipedia.orgorganic-chemistry.org This method favors the 1,2-addition of the hydride to the carbonyl group over the competing 1,4-conjugate addition, thus minimizing the formation of the saturated ketone. The cerium salt is believed to enhance the electrophilicity of the carbonyl carbon and to coordinate with the solvent, increasing the hardness of the reducing agent. organic-chemistry.orgscribd.com
| Precursor | Reagents | Product | Key Transformation | Ref |
| 7,11-dimethyldodec-10-en-5-one | NaBH4, CeCl3·7H2O, Methanol | This compound | Chemoselective 1,2-reduction of an α,β-unsaturated ketone | wikipedia.orgrsc.org |
Once formed, the secondary alcohol at C-5 can undergo various functional group interconversions. For instance, esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) under appropriate catalytic conditions. chemistrysteps.com This transformation is relevant for creating derivatives with potentially different biological activities or physicochemical properties.
Multi-Step Synthesis from Simpler Terpene Precursors
The carbon skeleton of this compound can be constructed from smaller, readily available terpene building blocks. A common strategy in the synthesis of such acyclic terpenes, many of which are insect pheromones, involves the coupling of two smaller fragments. researchgate.netscielo.brnih.gov A retrosynthetic analysis suggests that the target molecule can be disconnected into a C7 aldehyde and a C5 organometallic reagent.
A practical approach would utilize citronellal (B1669106) as the C10 precursor, which already contains the desired dimethyl substitution pattern at one end of the molecule. The synthesis could proceed via a Grignard reaction between a suitable five-carbon Grignard reagent, such as 2-methyl-3-buten-1-ylmagnesium bromide, and citronellal. The Grignard reagent would act as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a new carbon-carbon bond. khanacademy.orglibretexts.org Subsequent acidic workup would protonate the resulting alkoxide to yield the target homoallylic alcohol.
| Starting Material | Reagent 1 | Reagent 2 | Product | Key Transformation | Ref |
| Citronellal | 4-bromo-3-methyl-1-butene, Mg, THF | H3O+ (workup) | This compound | Grignard addition to an aldehyde to form a secondary alcohol | khanacademy.orgresearchgate.net |
This multi-step approach, starting from a chiral pool precursor like (R)- or (S)-citronellal, also offers a pathway to enantiomerically enriched or pure forms of the target molecule, which is often crucial for biological activity in pheromones.
Chemo- and Regioselective Functionalization of Dodecene Scaffolds
An alternative synthetic strategy involves the late-stage introduction of the hydroxyl group onto a pre-formed dodecene carbon skeleton. This approach requires a chemo- and regioselective method to functionalize a specific position on the alkene chain. The hydroboration-oxidation reaction is a powerful tool for the anti-Markovnikov hydration of alkenes, leading to the formation of an alcohol on the less substituted carbon of a double bond. masterorganicchemistry.commissouri.edumasterorganicchemistry.com
For the synthesis of this compound, a precursor such as 7,11-dimethyldodeca-4,10-diene could be envisioned. However, achieving regioselectivity in the hydroboration of a diene can be challenging. A more controlled approach would start with a terminal alkene, for example, 7,11-dimethyldodec-1-ene. The hydroboration of this substrate with a borane (B79455) reagent like borane-tetrahydrofuran (B86392) complex (BH3·THF), followed by oxidative workup with hydrogen peroxide and a base, would predominantly yield the primary alcohol, 7,11-dimethyldodecan-1-ol. masterorganicchemistry.comnih.gov To obtain the desired C-5 alcohol, a different precursor and strategy would be necessary, highlighting the importance of the placement of the double bond in the starting material to direct the regiochemical outcome of the reaction.
| Substrate | Reagents | Product | Regioselectivity | Ref |
| 1-Dodecene (model) | 1. BH3·THF 2. H2O2, NaOH | 1-Dodecanol (B7769020) | Anti-Markovnikov | masterorganicchemistry.commasterorganicchemistry.com |
| 7,11-dimethyldodec-4-ene | 1. BH3·THF 2. H2O2, NaOH | Mixture of alcohols (C-4 and C-5) | Low | - |
The challenge in this approach lies in the synthesis of a suitable dodecene precursor where hydroboration would selectively occur at the C-5 position. This would likely require a more complex starting material with carefully placed directing groups or the use of more sophisticated catalytic methods to control the regioselectivity of the C-H activation and functionalization.
Biochemical Interactions and Mechanistic Studies of 7,11 Dimethyldodec 10 En 5 Ol and Its Analogues
Enzyme Substrate Specificity and Reactivity with Dodecanol (B89629) Derivatives
The interaction of dodecanol derivatives with enzymes is defined by the specific structural features of both the substrate and the enzyme's active site. These interactions are crucial for determining the catalytic efficiency and the nature of the biological response, which can range from substrate conversion to enzyme inhibition or activation.
Interactions with Terpene Synthases and Related Enzymes
Terpene synthases (TPS) are a class of enzymes that catalyze the formation of terpenes and terpenoids from acyclic prenyl diphosphate (B83284) precursors, such as farnesyl diphosphate (FPP). nih.gov The biosynthesis of these compounds involves complex cyclization and rearrangement reactions. nih.gov While direct studies on 7,11-Dimethyldodec-10-EN-5-OL with terpene synthases are not extensively detailed in the available literature, the structural similarity of this compound to sesquiterpene alcohols suggests it could act as a potential substrate or modulator for these enzymes.
A proposed biosynthetic pathway for some sesquiterpene alcohols involves the 1,10-cyclization of a precursor, followed by interaction with water to form an intermediate like hedycaryol. nih.gov This intermediate can then undergo a second cyclization to form a guaiane (B1240927) skeleton, which can be deprotonated to yield various sesquiterpene alcohols. nih.gov Given that this compound is a C14 dimethylated dodecanol derivative, its potential interaction with terpene synthases would likely be as an analogue to natural C15 sesquiterpene precursors. The enzyme's substrate specificity would determine whether it could accept this slightly modified chain length and structure.
Role in Farnesyl Diphosphate Synthase (FPPS) Mechanisms
Farnesyl diphosphate synthase (FPPS) is a critical enzyme in the mevalonate (B85504) pathway, responsible for synthesizing Farnesyl diphosphate (FPP). frontierspartnerships.org FPP is the C15 precursor for a vast array of essential molecules, including sesquiterpenes, sterols, dolichols, and carotenoids. frontierspartnerships.orgwikipedia.org The enzyme catalyzes the head-to-tail condensation of two isopentenyl diphosphate (IPP) molecules with dimethylallyl diphosphate (DMAPP). frontierspartnerships.org
Given that FPP, with its (2E,6E)-3,7,11-trimethyldodeca-2,6,10-triene backbone, is structurally analogous to this compound, dodecanol derivatives can be investigated as potential modulators of FPPS activity. The active site of FPPS is designed to bind the allylic diphosphate and IPP substrates. frontierspartnerships.org Analogues like this compound could potentially compete with the natural substrates or allosterically modulate the enzyme's function. Inhibition of FPPS is a known mechanism of action for drugs like bisphosphonates, which are used to treat diseases related to bone resorption. wikipedia.orgnih.gov Research into novel FPPS inhibitors has identified various sesquiterpenoids and diterpenoids that bind to the enzyme and may serve as leads for new therapeutic agents. nih.gov
Evaluation as Inhibitors or Activators of Specific Enzymatic Systems
Dodecanol derivatives have been evaluated for their effects on various enzymatic systems, often revealing inhibitory properties. The antibacterial activity of long-chain fatty alcohols, including 1-dodecanol (B7769020), suggests interaction with and disruption of essential bacterial enzyme systems. researchgate.net For instance, 1-nonanol, 1-decanol (B1670082), and 1-undecanol (B7770649) exhibit bactericidal activity by damaging the cell membrane, a process intrinsically linked to the function of membrane-bound enzymes. researchgate.net
In the context of alcohol oxidoreductases, substrate specificity is a key determinant of reactivity. nih.gov Alcohol dehydrogenases (ADHs), for example, catalyze the reversible oxidation of alcohols to aldehydes or ketones. researchgate.netfrontiersin.org The specificity of these enzymes can be quite narrow or broad, depending on the enzyme's origin and structure. researchgate.netresearchgate.net A dodecanol derivative could act as a substrate, a competitive inhibitor by binding to the active site, or a non-competitive inhibitor by binding elsewhere on the enzyme. The efficiency of such interactions depends on how well the analogue's structure fits within the enzyme's substrate-binding pocket. frontiersin.org
Metabolic Fates and Derivatization within Model Biological Systems
The metabolic fate of dodecanol derivatives in biological systems involves enzymatic modifications that alter their structure and function. In frog liver microsomes, 1-dodecanol undergoes hydroxylation to form omega- and (omega-1)-hydroxy derivatives, a reaction catalyzed by cytochrome P-450 enzymes that requires NADPH and oxygen. nih.gov The same microsomal system can also oxidize 1-dodecanol to lauric acid, indicating the presence of a fatty alcohol oxidation system. nih.gov
Studying the metabolism and distribution of these compounds often requires derivatization to enhance their detection by analytical methods like liquid chromatography-tandem mass spectrometry (LC–MS/MS). nih.govnih.govresearchgate.net Derivatization is a common strategy for analyzing low molecular weight, volatile, or unstable compounds in complex biological matrices. mdpi.com For instance, 1-dodecanol and its ethoxylated analogues can be derivatized with phenyl isocyanate (PIC) to improve their chromatographic separation and ionization for LC-MS/MS analysis. nih.govnih.govresearchgate.net The efficiency of this derivatization reaction is optimized based on factors like temperature and reaction time. nih.gov
Table 1: Optimization of Phenyl Isocyanate Derivatization for Dodecanol (C12OH) and its Ethoxylates (C12EO1–9)
| Parameter | Condition | Observation | Reference |
| Reaction Temperature | 30°C to 90°C | Optimal derivatization for C12OH and most ethoxylates was achieved at 30°C, as indicated by the highest peak areas in analysis. | nih.gov |
| Reaction Time | 10 to 60 minutes | An optimal reaction time of 30 minutes was established to achieve maximum peak areas for all studied compounds. For C12OH and several ethoxylates (C12EO2-7), the reaction time did not significantly influence the derivatization efficiency. | nih.gov |
Structure-Activity Relationships in Biochemical Contexts Utilizing Dodecanol Analogues
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. researchgate.netdrugdesign.orgnih.gov For dodecanol analogues, SAR analyses have been particularly insightful in the context of their antimicrobial properties.
Research on the antibacterial activity of long-chain fatty alcohols against Staphylococcus aureus has demonstrated that the length of the aliphatic carbon chain is a critical determinant of both the potency and the mechanism of action. researchgate.net While alcohols like 1-nonanol (C9), 1-decanol (C10), and 1-undecanol (C11) exhibit bactericidal effects through membrane damage, 1-dodecanol (C12) and 1-tridecanol (B166897) (C13) show the highest antibacterial activity without causing similar membrane disruption. researchgate.net This indicates a shift in the mechanism of action as the chain length increases, highlighting a distinct SAR. researchgate.net
Table 2: Antibacterial Activity of Long-Chain Fatty Alcohols against *S. aureus***
| Compound | Carbon Chain Length | Primary Mode of Action | Relative Antibacterial Activity | Reference |
| 1-Nonanol | C9 | Bactericidal, Membrane-damaging | Moderate | researchgate.net |
| 1-Decanol | C10 | Bactericidal, Membrane-damaging | Moderate | researchgate.net |
| 1-Undecanol | C11 | Bactericidal, Membrane-damaging | Moderate | researchgate.net |
| 1-Dodecanol | C12 | No membrane-damaging activity observed | High | researchgate.net |
| 1-Tridecanol | C13 | No membrane-damaging activity observed | High | researchgate.net |
Bioactivity Screening Methodologies for Mechanistic Insights (e.g., Antimicrobial Effects on Model Organisms)
To elucidate the mechanisms of action for compounds like this compound and its analogues, various bioactivity screening methodologies are employed. In the evaluation of antimicrobial effects, these methods are designed to quantify the inhibitory and cidal properties of the compounds against model organisms.
A primary screening method involves determining the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. For example, the MIC of 1,2-dodecanediol (B74227) against S. aureus and S. epidermidis has been established to quantify its antibacterial potency. researchgate.net
To gain deeper mechanistic insights, further assays are conducted. The effect on cell membrane integrity can be assessed by monitoring the leakage of intracellular components, such as potassium ions (K⁺), from bacterial suspensions upon exposure to the compound. researchgate.net A time-kill assay, which measures the reduction in viable bacterial cell counts over time, can distinguish between bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) effects. For instance, dodecanol was found to cause a rapid initial reduction in the viability of Saccharomyces cerevisiae, although the cells could recover, indicating sublethal damage. nih.gov Combining dodecanol with a synergist like anethole, however, blocked this recovery and converted the effect to fungicidal. nih.gov These screening methodologies are essential for characterizing the bioactivity and understanding the molecular mechanisms of dodecanol derivatives. mdpi.com
Advanced Analytical Approaches for Quantitative and Qualitative Analysis of 7,11 Dimethyldodec 10 En 5 Ol
The accurate detection, identification, and quantification of 7,11-Dimethyldodec-10-EN-5-OL, a sesquiterpenoid alcohol, in various matrices necessitate the use of sophisticated analytical techniques. Its structural complexity, including a chiral center and a double bond, presents unique challenges that are addressed by hyphenated chromatographic methods and advanced spectroscopic approaches. This section details the primary analytical strategies employed for the comprehensive analysis of this compound.
Computational Chemistry and Modeling of 7,11 Dimethyldodec 10 En 5 Ol
Quantum Chemical Studies on Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of a molecule. For 7,11-Dimethyldodec-10-en-5-ol, these studies can reveal the distribution of electron density, the energies of molecular orbitals, and key reactivity indicators.
The electronic structure of this compound is characterized by a long, flexible alkyl chain, a hydroxyl functional group, and a terminal double bond. The hydroxyl group introduces polarity and is a primary site for hydrogen bonding. The double bond, on the other hand, is a region of high electron density, making it susceptible to electrophilic attack.
DFT calculations on similar terpene alcohols have shown that the Highest Occupied Molecular Orbital (HOMO) is typically localized around the C=C double bond, indicating that this is the most probable site for oxidation and electrophilic addition reactions. dergipark.org.tr Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is often distributed more broadly across the molecule, but with significant contributions from the carbon atoms of the double bond and the carbon atom attached to the hydroxyl group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity.
Reactivity descriptors, such as electrostatic potential maps, can further illuminate the reactive nature of this compound. These maps would likely show a region of negative electrostatic potential around the hydroxyl oxygen and the π-system of the double bond, highlighting these areas as susceptible to electrophilic attack. Regions of positive potential would be expected around the hydrogen atom of the hydroxyl group, indicating its potential as a hydrogen bond donor.
| Parameter | Predicted Value/Characteristic | Implication |
| HOMO Localization | Primarily on the C=C double bond | Site of electrophilic attack and oxidation |
| LUMO Localization | Distributed, with contributions from C=C and C-OH | Site of nucleophilic attack |
| HOMO-LUMO Gap | Moderate | Indicates a balance of stability and reactivity |
| Electrostatic Potential | Negative region at -OH and C=C | Susceptible to electrophilic attack |
| Electrostatic Potential | Positive region at -OH hydrogen | Hydrogen bond donor site |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
Due to its long, flexible alkyl chain, this compound can adopt a multitude of conformations in solution. Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of such molecules and their interactions with their environment.
MD simulations of long-chain alcohols have revealed that the hydrophobic alkyl chain tends to adopt extended conformations to minimize steric hindrance, but can also fold into more compact structures. The presence of the double bond in this compound introduces a degree of rigidity in that region of the molecule.
In a polar solvent like water, MD simulations would likely show that the polar hydroxyl group of this compound readily forms hydrogen bonds with surrounding water molecules. The hydrophobic tail, however, would be subject to the hydrophobic effect, leading to aggregation with other nonpolar molecules or folding to minimize its contact with water. In a nonpolar solvent, the molecule would likely adopt a more extended conformation, with intermolecular interactions dominated by weaker van der Waals forces.
These simulations can also provide insights into the molecule's behavior at interfaces, such as an oil-water interface, which is relevant to its potential applications as a surfactant or emulsifier.
| Simulation Environment | Predicted Conformational Behavior | Key Molecular Interactions |
| Gas Phase | Highly flexible, numerous accessible conformers | Intramolecular van der Waals forces |
| Polar Solvent (e.g., Water) | Hydroxyl group solvated, hydrophobic tail may fold | Hydrogen bonding with solvent, hydrophobic effect |
| Nonpolar Solvent (e.g., Hexane) | More extended conformations favored | Intermolecular van der Waals forces |
In Silico Prediction of Spectroscopic Signatures
Computational methods can be used to predict various spectroscopic signatures of molecules, which can be invaluable for their identification and characterization. For this compound, these predictions can complement experimental data.
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons on the double bond, the proton of the hydroxyl group (which would be sensitive to the solvent), and the various methylene (B1212753) and methyl groups along the chain. The predicted ¹³C NMR spectrum would similarly show distinct signals for the carbons of the double bond, the carbon bearing the hydroxyl group, and the aliphatic carbons.
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally, leading to a predicted IR spectrum. For this compound, the predicted IR spectrum would exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A peak around 1640-1680 cm⁻¹ would be expected for the C=C stretching vibration. The C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region.
| Spectroscopic Technique | Predicted Key Signatures for this compound |
| ¹H NMR | Signals for olefinic protons (~4.9-5.8 ppm), carbinol proton (~3.6 ppm), and aliphatic protons (0.8-2.2 ppm) |
| ¹³C NMR | Signals for olefinic carbons (~120-140 ppm), carbinol carbon (~65-75 ppm), and aliphatic carbons (10-40 ppm) |
| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹), C=C stretch (~1640-1680 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹) |
Computational Design of Novel Derivatives and Mechanistic Pathways
Computational chemistry is not only a tool for understanding existing molecules but also for designing new ones with desired properties. Starting from the structure of this compound, computational methods can be used to explore the effects of chemical modifications on its properties and reactivity.
For instance, the hydroxyl group could be esterified or etherified, and the double bond could be epoxidized or hydrogenated. Quantum chemical calculations could predict how these modifications would alter the molecule's electronic properties, solubility, and reactivity. For example, esterification of the hydroxyl group would increase the molecule's lipophilicity.
Furthermore, computational studies can be employed to investigate the mechanisms of reactions involving this compound. For example, the mechanism of its oxidation or its participation in acid-catalyzed cyclization reactions could be explored by calculating the energies of reactants, transition states, and products. This can help in understanding the reaction pathways and in designing catalysts to favor specific outcomes. Studies on the reactivity of smaller unsaturated alcohols have shown that hydrogen abstraction from the carbon adjacent to the hydroxyl group or the double bond are often key initial steps in their oxidation. researchgate.net
| Derivative Type | Computational Design Goal | Predicted Property Change |
| Ester or Ether of -OH | Increase lipophilicity, modify biological activity | Increased non-polarity, altered interaction with biological targets |
| Epoxide of C=C | Introduce new reactive site | Increased reactivity towards nucleophiles |
| Hydrogenated C=C | Increase stability | Removal of the reactive π-system |
Synthesis and Exploration of Derivatives and Analogues of 7,11 Dimethyldodec 10 En 5 Ol
Design Principles for Targeted Structural Modification
The design of analogues of 7,11-Dimethyldodec-10-EN-5-OL is guided by several key principles aimed at systematically probing the molecular requirements for biological activity. These principles often involve modifying the carbon skeleton, altering the position and geometry of functional groups, and introducing new functionalities to enhance potency, selectivity, or stability.
A primary consideration is the chain length of the dodecane (B42187) backbone. Variations in the number of carbon atoms can significantly impact the volatility and binding affinity of the analogue to receptor proteins. Both chain-shortened and chain-extended analogues are synthesized to determine the optimal length for eliciting a biological response.
Modification of the methyl branches at positions 7 and 11 is another critical design element. The presence and stereochemistry of these methyl groups are often crucial for molecular recognition. Analogues may be designed with the removal of one or both methyl groups, shifting their positions along the chain, or introducing alternative alkyl groups to assess the steric and electronic requirements of the receptor binding pocket.
The position and stereochemistry of the hydroxyl group at C5 are paramount. Isosteric replacements, such as converting the alcohol to an ether or thiol, can probe the importance of hydrogen bonding. Shifting the hydroxyl group to other positions on the dodecane chain helps to map the spatial arrangement of the binding site. Furthermore, as the C5 carbon is a chiral center, the synthesis of both enantiomers is essential to determine if the biological activity is stereospecific.
Finally, modifications to the terminal double bond at the 10-position are explored. This can include shifting its position, altering its geometry (E/Z isomerism), or replacing it with other functional groups like an alkyne or a cyclopropyl (B3062369) ring. These changes can provide insights into the role of the terminal olefin in receptor binding and downstream signaling.
Preparation of Functionalized Dodecane Scaffolds and Related Olefins
The synthesis of diverse analogues of this compound relies on the efficient preparation of functionalized dodecane scaffolds. These scaffolds are versatile intermediates that can be readily modified to introduce the desired structural variations. Common synthetic strategies involve building the carbon backbone through sequential coupling reactions.
One robust approach involves the use of Grignard reagents and Wittig reactions . For instance, a shorter chain aldehyde can be reacted with a Grignard reagent derived from a functionalized alkyl halide to construct a significant portion of the dodecane chain. The hydroxyl group can be introduced at the desired position through this method. The terminal olefin is often installed using a Wittig reaction, where a phosphonium (B103445) ylide is reacted with an appropriate aldehyde or ketone. This method offers good control over the location of the double bond.
Another powerful technique is the use of organocuprate chemistry . Lithium dialkylcuprates can undergo conjugate addition to α,β-unsaturated ketones or esters, allowing for the formation of carbon-carbon bonds with high stereoselectivity. This is particularly useful for establishing the stereochemistry of the methyl branches.
The preparation of related olefins with varying substitution patterns and geometries is also crucial. Cross-metathesis reactions catalyzed by ruthenium-based catalysts have emerged as a powerful tool for the synthesis of a wide array of olefins. This allows for the systematic variation of the substituent at the terminal double bond.
| Intermediate Type | Synthetic Method | Key Features |
| Alkyl Halide | Halogenation of Alcohols | Provides electrophilic carbon for C-C bond formation. |
| Aldehyde/Ketone | Oxidation of Alcohols | Electrophilic partner in Grignard and Wittig reactions. |
| Phosphonium Ylide | Reaction of Triphenylphosphine with Alkyl Halide | Nucleophilic component in Wittig reaction for olefin synthesis. |
| Organocuprate | Transmetalation from Organolithium/Grignard | Enables conjugate addition and precise C-C bond formation. |
Investigation of Modified Stereochemistry and Positional Isomers in Analogues
The three-dimensional structure of a pheromone is often critical for its biological activity. Therefore, a thorough investigation of the stereochemistry and positional isomerism of this compound analogues is essential.
The chiral center at C5, bearing the hydroxyl group, and the chiral center at C7, with a methyl branch, mean that multiple stereoisomers of the parent compound and its analogues can exist. The synthesis of enantiomerically pure or enriched isomers is a significant challenge that often requires the use of chiral starting materials, asymmetric catalysts, or chiral resolution techniques. Once synthesized, the biological activity of each stereoisomer is evaluated to determine the active configuration. It is not uncommon for one enantiomer to be highly active while the other is inactive or even inhibitory.
Positional isomers, where the methyl groups or the hydroxyl group are moved to different positions on the dodecane chain, are also systematically synthesized and tested. This allows for a detailed mapping of the structure-activity relationship (SAR). For example, moving the hydroxyl group from C5 to C4 or C6 can reveal the stringency of the spatial requirements for hydrogen bonding within the receptor. Similarly, shifting the methyl groups can highlight the specific steric interactions that are necessary for a productive binding event.
The results of these investigations are often compiled into SAR tables that correlate structural modifications with changes in biological activity. This data is invaluable for building pharmacophore models and understanding the molecular basis of pheromone perception.
| Analogue Type | Structural Modification | Purpose of Investigation |
| Enantiomers | Variation in stereochemistry at C5 and C7 | Determine the absolute configuration required for activity. |
| Diastereomers | Variation in relative stereochemistry of chiral centers | Assess the impact of the overall 3D shape on binding. |
| Positional Isomers (OH) | Shifting the hydroxyl group along the chain | Map the hydrogen-bonding region of the receptor. |
| Positional Isomers (Me) | Relocating the methyl branches | Probe the steric tolerance of the binding pocket. |
Development of Derivatization Strategies for Enhanced Biochemical Probes
To study the interaction of this compound with its biological targets, such as receptor proteins or metabolic enzymes, it is often necessary to develop derivatized versions of the molecule that can serve as biochemical probes. These probes can be used for a variety of applications, including fluorescence microscopy, affinity chromatography, and photoaffinity labeling.
A common derivatization strategy for alcohols is the introduction of a fluorophore . The hydroxyl group can be esterified or etherified with a fluorescent tag, such as a coumarin, fluorescein, or rhodamine derivative. These fluorescent analogues allow for the visualization of the pheromone's localization within tissues or even single cells.
For affinity-based studies, the pheromone can be derivatized with a biotin (B1667282) tag . The high affinity of biotin for streptavidin can then be exploited to isolate and identify binding partners from complex biological mixtures. The hydroxyl group provides a convenient handle for attaching a linker arm that terminates in a biotin moiety.
Photoaffinity labels are another important class of biochemical probes. These are derivatives that contain a photolabile group, such as an azide (B81097) or a diazirine. Upon exposure to UV light, this group generates a highly reactive species that can form a covalent bond with nearby molecules, including the binding site of a receptor protein. This allows for the irreversible labeling and subsequent identification of the target protein.
The design of these probes requires careful consideration to ensure that the introduced tag does not significantly perturb the binding of the pheromone to its target. This often involves the use of a linker of appropriate length and flexibility to distance the tag from the core pharmacophore.
| Probe Type | Derivatization Strategy | Application |
| Fluorescent Probe | Attachment of a fluorophore (e.g., via esterification) | Visualization of pheromone localization in biological systems. |
| Affinity Probe | Conjugation with a high-affinity tag (e.g., biotin) | Isolation and identification of binding proteins. |
| Photoaffinity Label | Incorporation of a photoreactive group (e.g., azide) | Covalent labeling and identification of receptor binding sites. |
Emerging Research Frontiers and Future Prospects for 7,11 Dimethyldodec 10 En 5 Ol Research
Integration with Green Chemistry Principles in Synthetic Methodologies
The synthesis of complex molecules like 7,11-Dimethyldodec-10-EN-5-OL is increasingly being guided by the principles of green chemistry, which prioritize sustainability, efficiency, and the reduction of hazardous substances. Future synthetic strategies for this compound are likely to move away from traditional methods that rely on stoichiometric reagents and harsh reaction conditions.
One promising avenue is the adoption of catalytic, atom-economical reactions. For instance, the direct coupling of smaller, readily available building blocks using transition-metal catalysis represents a more sustainable approach. Nickel-catalyzed methods have shown success in the direct and selective coupling of alkynes and methanol (B129727) to form allylic alcohols, offering a potential blueprint for synthesizing analogs of this compound with high atom economy. nih.govnih.gov Furthermore, the development of solvent-free reaction conditions, as demonstrated in the aerobic oxidation of aliphatic alcohols, presents another key area for greening the synthesis of such compounds. nih.gov
The use of renewable feedstocks is another cornerstone of green chemistry that holds significant promise. Research into the synthesis of unsaturated alcohols from seed oil derivatives, for example, showcases a move towards bio-based starting materials. frontiersin.org Exploring pathways to derive the carbon skeleton of this compound from natural sources would significantly enhance its environmental credentials.
A comparative look at traditional versus green synthetic approaches for analogous compounds highlights the potential benefits:
| Metric | Traditional Synthesis | Green Synthesis |
| Atom Economy | Often low, with significant byproduct formation. | High, maximizing the incorporation of starting materials into the final product. |
| Reagents | Stoichiometric, often toxic, and single-use. | Catalytic, recyclable, and designed for lower toxicity. |
| Solvents | Often reliant on volatile and hazardous organic solvents. | Aims for solvent-free conditions or the use of benign solvents like water. |
| Energy Input | Frequently requires high temperatures and pressures. | Strives for reactions at ambient temperature and pressure. |
By embracing these green chemistry principles, the synthesis of this compound can become more environmentally benign and economically viable.
Potential in Bio-inspired Catalysis and Chemoenzymatic Transformations
The chiral center at the C-5 position and the presence of a double bond make this compound an ideal candidate for transformations involving bio-inspired and chemoenzymatic catalysis. These approaches offer unparalleled selectivity, often under mild reaction conditions, which is a significant advantage over traditional chemical methods. researchgate.net
Bio-inspired catalysis can provide novel methods for the stereoselective synthesis of this and related chiral alcohols. For example, cobalt-catalyzed enantioselective alkenylation of aldehydes has emerged as a powerful tool for the synthesis of chiral allylic alcohols. researchgate.net Such methods could be adapted to control the stereochemistry at the C-5 position of this compound, providing access to specific enantiomers for biological evaluation.
Chemoenzymatic cascades , which combine the best of chemical and enzymatic catalysis, offer a powerful strategy for the efficient synthesis of complex molecules. rsc.orgnih.gov A potential chemoenzymatic route to this compound could involve an initial enzyme-catalyzed step to introduce a key chiral center, followed by a chemical cross-coupling reaction to complete the carbon skeleton. Recent advancements in photobiocatalytic synthesis have demonstrated the conversion of unsaturated fatty acids into chiral secondary alcohols, a process that could be conceptually applied to precursors of this compound. researchgate.net
The advantages of these approaches are summarized in the table below:
| Catalytic Approach | Key Advantages | Potential Application for this compound |
| Bio-inspired Catalysis | High stereoselectivity, use of earth-abundant metals. | Enantioselective synthesis of the (R)- or (S)-enantiomer. |
| Chemoenzymatic Cascades | Combines the selectivity of enzymes with the broad scope of chemical catalysts, often in one-pot procedures. researchgate.net | Efficient, multi-step synthesis from simple precursors with high stereochemical control. |
| Biocatalytic Asymmetric Synthesis | High enantioselectivity under mild conditions. researchgate.net | Resolution of a racemic mixture or asymmetric synthesis of a single enantiomer. |
The development of bespoke enzymes through directed evolution could further expand the toolbox for the synthesis and modification of this compound, opening up new avenues for creating novel, functional molecules.
Advanced Materials Science Applications for Dodecanol-Based Scaffolds
The long aliphatic chain and the presence of both a hydroxyl and an olefin functional group make this compound a versatile building block, or monomer, for the creation of advanced functional polymers and materials. The incorporation of such a molecule into a polymer backbone can significantly influence the material's properties.
The branched nature of this compound is particularly noteworthy. In polymer chemistry, branching can disrupt chain packing, leading to lower crystallinity and density, which in turn affects the material's mechanical properties such as strength and elasticity. wikipedia.orgyoutube.com This could be harnessed to create thermoplastic materials with tailored flexibility and processability. Furthermore, the presence of the double bond allows for post-polymerization modifications, such as cross-linking, to create thermosetting materials with enhanced durability.
Dodecanol (B89629) and its derivatives have already found use as functional monomers in the synthesis of various polymers. For example, dodecanol has been used as an initiator in the ring-opening copolymerization of lactide and functionalized 1,4-dioxane-2,5-diones to produce biodegradable polyesters. researchgate.net The hydroxyl group of this compound could similarly initiate polymerization, while its long, branched, and unsaturated chain would be incorporated as an end-group, modifying the surface properties of the resulting polymer.
The potential impact of incorporating this compound into different polymer types is outlined below:
| Polymer Type | Potential Role of this compound | Resulting Material Properties |
| Polyolefins | Chain-transfer agent | Aldehyde end-capped polymers with tunable molecular weight. wikipedia.org |
| Polyesters/Polycarbonates | Functional monomer or initiator | Increased hydrophobicity, altered degradability, and sites for cross-linking. mdpi.com |
| Epoxy Resins | Reactive diluent | Reduced viscosity and modified mechanical properties of the cured resin. wikipedia.org |
Future research in this area will likely focus on the synthesis of novel polymers incorporating this compound and the characterization of their unique material properties for applications ranging from biodegradable plastics to advanced coatings and adhesives.
Interdisciplinary Research Integrating Chemical Biology and Synthetic Approaches
The structural similarity of this compound to naturally occurring lipids, such as fatty alcohols and pheromones, makes it a compelling target for interdisciplinary research at the interface of chemistry and biology. frontiersin.orgfrontiersin.org The synthesis of this molecule and its derivatives can provide valuable tools for probing and understanding complex biological processes.
One exciting prospect is the development of chemical probes based on the this compound scaffold. By attaching reporter groups, such as fluorophores or affinity tags, to the molecule, researchers can visualize and track its interactions with biological systems. For example, fluorescently labeled fatty acid analogs are used to study membrane fluidity and lipid metabolism. thermofisher.com Similarly, a tagged version of this compound could be used to investigate its uptake and localization within cells, or its binding to specific proteins. The presence of the double bond and hydroxyl group provides convenient handles for the attachment of such tags.
The biological activity of long-chain branched and unsaturated alcohols is another area ripe for exploration. Some long-chain fatty alcohols have been shown to possess antibacterial activity. mdpi.com The unique structure of this compound warrants investigation into its potential antimicrobial or other therapeutic properties. Synthetic chemistry plays a crucial role here, enabling the creation of a library of analogs with systematic variations in chain length, branching, and stereochemistry to establish structure-activity relationships.
The synergy between synthetic chemistry and chemical biology in this context is clear:
| Research Area | Contribution of Synthetic Chemistry | Insights from Chemical Biology |
| Chemical Probes | Design and synthesis of tagged analogs of this compound. | Visualization of cellular uptake, localization, and interaction with biomolecules. nih.gov |
| Biological Activity | Synthesis of a library of structural analogs for structure-activity relationship studies. | Identification of potential therapeutic applications, such as antimicrobial or signaling modulation. |
| Lipid Metabolism | Creation of isotopically labeled versions of the molecule. | Elucidation of metabolic pathways and identification of enzymes involved in its processing. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
